molecular formula C8H15Br B13179033 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane

1-(Bromomethyl)-1-(propan-2-yl)cyclobutane

Cat. No.: B13179033
M. Wt: 191.11 g/mol
InChI Key: HIQAFHBNFRZBFY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an isopropyl group

Synthetic Routes and Reaction Conditions:

    Bromination of 1-(Methyl)-1-(propan-2-yl)cyclobutane:

Industrial Production Methods:

  • Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.

Types of Reactions:

  • Nucleophilic Substitution:

      Reagents: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), or sodium thiolate (NaSR).

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

      Products: Substitution of the bromine atom with the nucleophile, forming compounds like azides, nitriles, or thiols.

  • Elimination Reactions:

      Reagents: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

      Conditions: Elevated temperatures in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

      Products: Formation of alkenes through the elimination of hydrogen bromide (HBr).

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Acidic or basic conditions depending on the oxidizing agent used.

      Products: Formation of alcohols, ketones, or carboxylic acids depending on the degree of oxidation.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yl)cyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-(propan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(methyl)cyclobutane: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane is unique due to the presence of both a bromomethyl group and an isopropyl group on the cyclobutane ring

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-(bromomethyl)-1-propan-2-ylcyclobutane

InChI

InChI=1S/C8H15Br/c1-7(2)8(6-9)4-3-5-8/h7H,3-6H2,1-2H3

InChI Key

HIQAFHBNFRZBFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC1)CBr

Origin of Product

United States

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